TCO-PEG1-amido maleimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

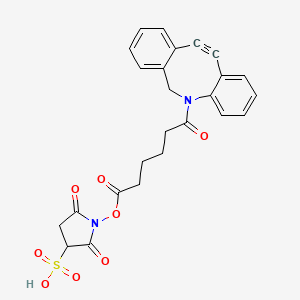

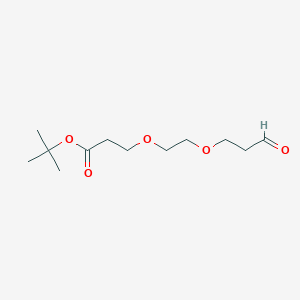

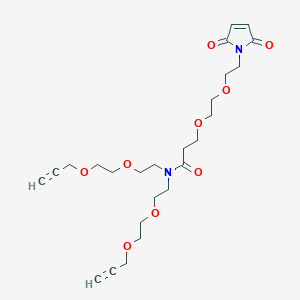

TCO-PEG1-amido maleimide is a chemical compound with the molecular formula C20H29N3O6 and a molecular weight of 407.46 g/mol . It is a polyethylene glycol (PEG) linker that combines a trans-cyclooctene (TCO) moiety with a maleimide group. This compound is widely used in bioconjugation and click chemistry due to its ability to efficiently react with thiol groups to form stable thioether bonds .

Métodos De Preparación

The synthesis of TCO-PEG1-amido maleimide typically involves the conjugation of a TCO moiety with a PEG linker and a maleimide group. One common method is the one-pot thiol-amine bioconjugation to maleimides, which allows for simultaneous stabilization and dual functionalization . This method involves the consecutive conjugation of a thiol and an amine to dibromomaleimides, generating aminothiomaleimides efficiently . The reaction conditions usually include mild pH (6.5 to 7.5) and ambient temperature to ensure high yields and stability of the product .

Análisis De Reacciones Químicas

TCO-PEG1-amido maleimide undergoes several types of chemical reactions, primarily involving its maleimide group. The most common reactions include:

Thiol-Maleimide Conjugation: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds. This reaction is highly efficient and occurs under mild conditions (pH 6.5 to 7.5).

Dual Functionalization: The compound can be functionalized with both thiol and amine groups, allowing for the generation of stabilised trifunctional conjugates.

Aplicaciones Científicas De Investigación

TCO-PEG1-amido maleimide has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of TCO-PEG1-amido maleimide involves the specific reaction of its maleimide group with thiol groups to form stable thioether bonds . This reaction is facilitated by the electrophilic nature of the maleimide group, which efficiently reacts with nucleophilic thiol groups. The PEG spacer arm enhances the solubility and stability of the compound in aqueous buffers, reducing nonspecific interactions . The TCO moiety allows for further functionalization through click chemistry reactions .

Comparación Con Compuestos Similares

TCO-PEG1-amido maleimide can be compared with other similar compounds, such as:

TCO-PEG2-amido maleimide: Similar in structure but with a longer PEG linker, providing increased solubility and flexibility.

TCO-PEG3-amido maleimide: Features an even longer PEG linker, further enhancing solubility and reducing steric hindrance.

Sulfo TCO-Maleimide: Contains a sulfonate group, improving water solubility and reducing nonspecific binding.

These compounds share similar functionalities but differ in their PEG linker lengths and additional functional groups, which can be selected based on specific research needs and applications .

Propiedades

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O6/c24-17(10-13-23-18(25)8-9-19(23)26)21-11-14-28-15-12-22-20(27)29-16-6-4-2-1-3-5-7-16/h1-2,8-9,16H,3-7,10-15H2,(H,21,24)(H,22,27)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJXDEVUUGCTMI-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)

![6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate](/img/structure/B8114033.png)

![3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114073.png)

![1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione](/img/structure/B8114082.png)